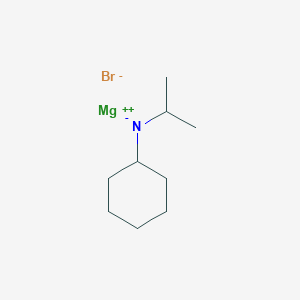
p-(Hexyloxy)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Hexyloxy)cinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants. This compound features a benzene ring substituted with a hexyloxy group and an acrylic acid functional group. The presence of these functional groups allows for various modifications, making it a versatile compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of p-(Hexyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with hexanol in the presence of an acid catalyst. Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
p-(Hexyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hexyloxy group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the acrylic acid group can be reduced to a single bond using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
p-(Hexyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of liquid crystal compounds for display technologies.
Mécanisme D'action
The mechanism of action of p-(Hexyloxy)cinnamic acid involves its interaction with various molecular targets. It can modulate signaling pathways such as MAPK and PI3K/Akt, and inactivate transcription factors like NF-κB, AP-1, and STAT3 . These interactions lead to its biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar compounds to p-(Hexyloxy)cinnamic acid include:
p-Hydroxycinnamic acid: Differing by the presence of a hydroxyl group instead of a hexyloxy group.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the benzene ring.
Propriétés
Numéro CAS |
33602-00-5 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
Clé InChI |
YUPOGZHOMDSGCD-DHZHZOJOSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
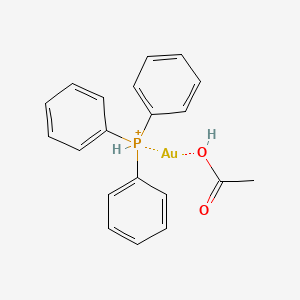
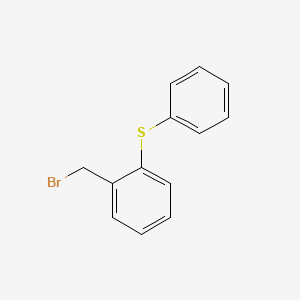
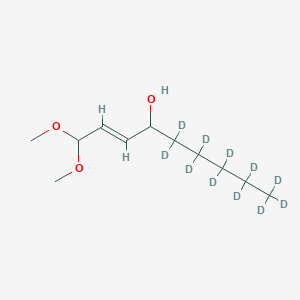

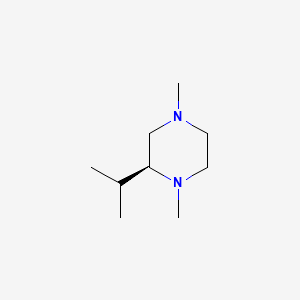
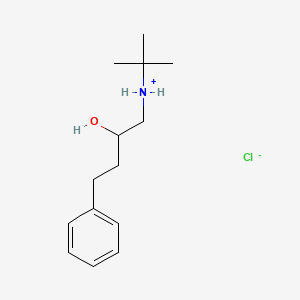
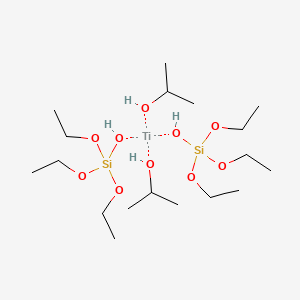
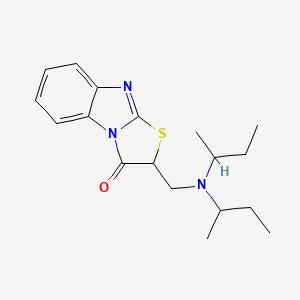
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)

